molecular formula C6H7N5S B13010208 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13010208
M. Wt: 181.22 g/mol
InChI Key: CUFVXXGCGCUADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with a methylthio group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 3-amino-4-methylthiopyrazole with cyanamide under acidic conditions, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography. The choice of reagents and conditions is tailored to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and various alkylated or acylated derivatives.

Scientific Research Applications

3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group, which may affect its reactivity and biological activity.

    Thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring, which can influence its electronic properties and interactions with biological targets.

    Pyrimido[4,5-d]pyrimidine:

Uniqueness

3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and the exploration of diverse applications in various scientific fields.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H7N5S/c1-12-6-3-4(7)8-2-9-5(3)10-11-6/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

CUFVXXGCGCUADG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC2=NC=NC(=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.